molecular formula C5H6N2O3S2 B5571090 4-(aminosulfonyl)-2-thiophenecarboxamide

4-(aminosulfonyl)-2-thiophenecarboxamide

Cat. No. B5571090
M. Wt: 206.2 g/mol
InChI Key: PMDRIMLCOXCRAA-UHFFFAOYSA-N
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Description

4-(aminosulfonyl)-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune responses.

Scientific Research Applications

Corrosion Inhibition

One application of thiophene compounds includes acting as corrosion inhibitors for metals. A study by Tezcan et al. (2018) introduced a novel thiophene Schiff base demonstrating high efficiency in protecting mild steel against corrosion in acidic environments. The compound showed an impressive inhibition efficiency of up to 96.8%, supported by electrochemical analysis and theoretical calculations (Tezcan et al., 2018).

Polymer Science

In polymer science, compounds related to 4-(aminosulfonyl)-2-thiophenecarboxamide are used in synthesizing advanced polymers. Saxena et al. (2003) discussed the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines, demonstrating their high thermal stability and solubility in polar aprotic solvents (Saxena et al., 2003).

DNA Binding

Choi et al. (2003) developed a novel base-sensitive amino-protecting group for the synthesis of DNA-binding polyamides. This advancement aids in the solid-phase synthesis of pyrrole-imidazole polyamides, highlighting the compound's utility in genetic research (Choi et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, Toyo’oka et al. (1988) discussed a method for the simultaneous determination of thiols and disulfides using derivatives of this compound, showcasing its importance in detecting critical biomolecules (Toyo’oka et al., 1988).

Medical Applications

Scozzafava et al. (2002) explored the use of sulfonamide derivatives, related to this compound, as inhibitors of carbonic anhydrase, a critical enzyme in various physiological processes. These compounds demonstrated potential as novel types of antiglaucoma drugs due to their high water solubility and long-lasting intraocular pressure-lowering effects (Scozzafava et al., 2002).

Environmental Applications

Ranjbar‐Karimi et al. (2015) investigated the reaction of related compounds with different nucleophiles, highlighting their potential in synthesizing fluorinated derivatives for environmental applications (Ranjbar‐Karimi et al., 2015).

Self-healing Materials

Rekondo et al. (2014) demonstrated the use of aromatic disulfide metathesis, involving compounds akin to this compound, in the design of self-healing poly(urea-urethane) elastomers. These materials show quantitative healing efficiency at room temperature without external intervention, paving the way for advanced material applications (Rekondo et al., 2014).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or theoretical studies .

properties

IUPAC Name

4-sulfamoylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDRIMLCOXCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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